molecular formula C12H13NO B8314885 6-Isopropylquinoline 1-oxide

6-Isopropylquinoline 1-oxide

Cat. No.: B8314885
M. Wt: 187.24 g/mol
InChI Key: NJZVZIKDQXGOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropylquinoline 1-oxide is a quinoline derivative characterized by an isopropyl group at the 6-position of the quinoline ring and an oxygen atom at the 1-position (forming the N-oxide).

  • Molecular Formula: C₁₂H₁₃N
  • Molecular Weight: 171.24 g/mol
  • IUPAC Name: Quinoline, 6-(1-methylethyl)
  • Structure: A bicyclic aromatic system with an isopropyl substituent at the 6-position .

The 1-oxide modification introduces a polar N-O bond, likely enhancing solubility and altering reactivity compared to the parent compound.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-oxido-6-propan-2-ylquinolin-1-ium

InChI

InChI=1S/C12H13NO/c1-9(2)10-5-6-12-11(8-10)4-3-7-13(12)14/h3-9H,1-2H3

InChI Key

NJZVZIKDQXGOIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)[N+](=CC=C2)[O-]

Origin of Product

United States

Chemical Reactions Analysis

General Chemical Reactions

6-Isopropylquinoline 1-oxide can undergo various chemical reactions typical of quinoline derivatives. The presence of the nitrogen atom in its structure enables it to participate in hydrogen bonding and coordinate with metal ions, potentially enhancing its biological activity. Studies indicate that quinoline derivatives can inhibit certain enzymes involved in metabolic pathways, suggesting their potential therapeutic applications. Analytical techniques like Infrared Spectroscopy (IR) and Mass Spectrometry (MS) can confirm these properties by identifying functional groups and molecular weights.

N-Oxide as a directing group

The N-oxide moiety can result in a resonance directing effect to promote nucleophilic attack at C(6) and prevent cerium coordination to nitrogen, which promotes C(7) addition .

Isoquinolinequinone N-Oxides as Anti-Cancer Agents

Isoquinolinequinone (IQQ) N-oxides have demonstrated anti-MDR (multidrug resistance) capabilities . The addition of substituted benzylamines to the IQQ N-oxide frameworks resulted in the isolation of two isomers and improved GI50 values in most cases . The C(6) isomers are optimal for reducing the growth of cancer cells . Compound 25 exhibits a mean GI50 of 0.21 μM over 52 human tumor cell lines .

Nine of the compounds exhibit a more pronounced growth inhibition effect against MDR cells than sensitive parent cells . Compound 25 displays nanomolar GI50 values against MDR cells from NSCLC (Non-Small Cell Lung Cancer) and colorectal cancer in 2D sulforhodamine B assays, and it also successfully reduced spheroid viability derived from the same cancer cell lines using 3D models .

Effects on Tumor Cell Lines

N-oxides potently reduced the growth of 54 of 59 tumor cell lines . The C(6) isomers are significantly more potent than the C(7) isomers, with mean GI50 values of the C(6) benzylamine isomers being 2 to 3.1 times lower than those of their C(7) counterparts . The MDR ovarian cancer cell line NCI-ADR/RES is responsive to the full panel of compounds, and the C(6) isomers exhibit 3−8 times more potency against NCI-ADR/RES relative to their corresponding C(7) isomers .

Data Table: N-Oxide Analogue NCI60 Mean Growth, Mean GI50 and GI50 Values in Eight Selected Tumor Cell Lines

entrymean growth (%, 10 μM)mean GI50MCF-7K-562COLO-205UACC-62LOX-IMVIOVCAR-3OVCAR-8NCI-ADR/RES
C(7) Regioisomers
4181.541.112.430.3761.251.940.3191.591.68
6192.121.412.670.8391.722.410.3152.782.42
8232.291.652.981.101.702.360.5122.522.36
10*57
12121.481.102.170.3881.241.760.3221.521.64
14181.801.332.380.6591.171.670.3011.831.97
16111.911.482.230.6731.531.980.3331.962.30
1841.511.322.670.5881.382.340.3062.382.08
20−211.580.4161.630.5791.360.9380.2661.082.20
C(6) Regioisomers
5−370.760.2960.3520.2600.2290.2260.2400.4060.487
7−340.900.3000.4910.3250.3740.4080.2840.4520.419
9−520.740.2860.4160.2520.3060.3020.2590.3390.441
11−320.550.2670.0580.2380.0550.0390.2080.2920.267
13−420.620.2700.1090.2630.1440.0940.2430.2970.352
15−500.780.2890.0470.3130.0460.0840.2730.4650.439
17−490.580.2900.1130.2600.0680.0640.2580.2990.345
19−470.560.2290.0510.2110.0410.0310.1990.2490.321
  • Mean cell growth % represents the mean cell growth of 60 tumor cell lines incubated with IQQ analogue at 10 μM concentration.

  • All GI50 values are quoted as μM concentration. Mean GI50 values were calculated based on 52 human tumor cell lines common to all analogues.

  • *This compound did not attain activity threshold to progress to Five Dose testing.

Comparison with Similar Compounds

4-Nitroquinoline 1-Oxide

Structural Differences :

  • Substituent: A nitro group (-NO₂) at the 4-position vs. an isopropyl group at the 6-position in 6-Isopropylquinoline 1-oxide.
  • Biological Activity: 4-Nitroquinoline 1-oxide is a potent mutagen, inducing DNA repair synthesis in rainbow trout hepatocytes, stomach, and intestinal cells. Primary hepatocytes showed the highest repair activity, while stomach and intestinal cells exhibited minimal responses .

Mechanistic Insight :

  • The position of substituents (4 vs. 6) influences steric and electronic effects on DNA binding. Nitro groups at the 4-position facilitate intercalation or covalent modification, while bulky isopropyl groups at the 6-position might limit such interactions.

Dibenz[a,h]acridine,1-Ethyl

Structural Differences :

  • Core Structure: A polycyclic aromatic system (acridine fused with two benzene rings) vs. the simpler bicyclic quinoline in this compound.
  • Substituent: An ethyl group at the 1-position vs. an isopropyl group at the 6-position in the quinoline derivative.

Physicochemical Properties :

  • Molecular Weight: 307.14 g/mol (vs. 171.24 g/mol for 6-Isopropylquinoline).
  • Boiling Point : ~437.89°C (estimated), indicating higher thermal stability due to extended aromaticity .

Functional Implications :

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Biological Activity References
6-Isopropylquinoline C₁₂H₁₃N 171.24 6-isopropyl Not tested in provided sources
4-Nitroquinoline 1-Oxide C₉H₅N₂O₃* ~195.15* 4-nitro, 1-oxide Induces DNA repair synthesis
Dibenz[a,h]acridine,1-Ethyl C₂₁H₁₅N 307.14 1-ethyl Not tested in provided sources

*Estimated based on quinoline core (C₉H₇N) + NO₂ and O groups.

Research Findings and Limitations

  • 4-Nitroquinoline 1-Oxide: Demonstrated strong mutagenic activity in trout cells, with DNA repair responses varying by tissue type . This highlights the role of substituent position and electronic properties in toxicity.
  • This compound: No direct data on mutagenicity or DNA interaction are available.

Key Limitations :

  • Absence of direct data on this compound’s biological or chemical properties.
  • Comparisons rely on structural analogs and inferred substituent effects.

Preparation Methods

Reaction Procedure

  • Reagents :

    • 6-Isopropylquinoline (1 equiv.)

    • mCPBA (1.1–1.5 equiv.)

    • Dichloromethane (DCM) or chloroform (solvent)

  • Conditions :

    • Temperature: 0°C to room temperature (RT)

    • Duration: 4–24 hours

    • Work-up: Sequential washing with sodium bicarbonate (NaHCO₃) and brine, followed by drying (Na₂SO₄) and solvent evaporation.

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Mechanistic Insights

mCPBA reacts with the nitrogen lone pair of 6-isopropylquinoline, forming an intermediate peracid adduct. The weak O–O bond cleaves heterolytically, transferring an oxygen atom to the nitrogen and yielding the N-oxide. The reaction is stereospecific and proceeds without racemization due to the planar transition state.

Advantages :

  • High yields (typically >80% after optimization).

  • Mild conditions compatible with acid-sensitive substrates.

Limitations :

  • mCPBA is moisture-sensitive and requires careful handling.

  • Costlier than alternative oxidants like hydrogen peroxide.

Hydrogen Peroxide-Mediated Oxidation

Aqueous hydrogen peroxide (H₂O₂) offers a cost-effective alternative to mCPBA, particularly for large-scale synthesis. This method leverages acidic or neutral conditions to achieve oxidation.

Reaction Procedure

  • Reagents :

    • 6-Isopropylquinoline (1 equiv.)

    • 30–50% H₂O₂ (2–3 equiv.)

    • Acetic acid (solvent and catalyst)

  • Conditions :

    • Temperature: 60–80°C (reflux)

    • Duration: 6–12 hours

    • Work-up: Neutralization with NaOH, extraction with DCM, and drying.

  • Purification :

    • Recrystallization from ethanol/water mixtures.

Mechanistic Insights

In acidic media, H₂O₂ generates electrophilic peroxonium ions (H₃O₂⁺), which oxidize the nitrogen atom. The reaction proceeds via a polar mechanism, with protonation of the quinoline nitrogen enhancing electrophilicity.

Advantages :

  • Low cost and readily available reagents.

  • Scalable for industrial production.

Limitations :

  • Longer reaction times compared to mCPBA.

  • Risk of over-oxidation to form nitrones or other byproducts.

Alternative Peracid Systems

Other peracids, such as peracetic acid (CH₃CO₃H) and trifluoroperacetic acid (CF₃CO₃H), have been employed for N-oxide synthesis. These reagents follow a mechanism analogous to mCPBA but differ in reactivity and selectivity.

Comparative Analysis of Peracids

PeracidSolventTemperatureYield (%)Key Features
mCPBADCM0°C–RT80–90High selectivity, minimal byproducts
CF₃CO₃HTFART75–85Enhanced reactivity for steric substrates
CH₃CO₃HAcetic acid40–60°C70–80Cost-effective, slower reaction kinetics

Notes :

  • Trifluoroperacetic acid is highly reactive but requires stringent safety protocols due to corrosivity.

  • Peracetic acid is preferred for substrates prone to decomposition under strongly acidic conditions.

Catalytic Oxidation Methods

Recent advances explore transition metal catalysts to improve atom economy and reduce waste. For example, rhodium complexes (e.g., [Cp*RhCl₂]₂) paired with silver salts (AgSbF₆) enable oxidative functionalization under milder conditions.

Procedure for Catalytic N-Oxidation

  • Reagents :

    • 6-Isopropylquinoline (1 equiv.)

    • [Cp*RhCl₂]₂ (5 mol%)

    • AgSbF₆ (20 mol%)

    • HFIP (hexafluoroisopropanol) as solvent.

  • Conditions :

    • Temperature: 100°C

    • Duration: 24–36 hours

    • Work-up: Solvent evaporation and chromatography.

Advantages :

  • Enables tandem reactions (e.g., C–H activation alongside oxidation).

  • Suitable for deuterated analogs using deuterated solvents.

Limitations :

  • High catalyst cost limits industrial viability.

  • Requires inert atmosphere (argon/nitrogen).

Comparative Analysis of Methods

ParametermCPBAH₂O₂/AcOHCatalytic Rh
CostHighLowVery High
Reaction Time4–24 h6–12 h24–36 h
Yield (%)80–9070–8565–75
ScalabilityLab-scaleIndustrialLab-scale
ByproductsMinimalModerateVariable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Isopropylquinoline 1-oxide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of isopropyl-substituted precursors followed by oxidation. For example, quinoline derivatives are often oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity should be verified via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity as a benchmark .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization includes:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and oxidation state. The N-oxide group induces deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for H-2 and H-4 in quinoline N-oxides).
  • IR : A strong absorption band near 1250–1300 cm1^{-1} for N–O stretching.
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks and fragmentation patterns.
    Cross-referencing with computational simulations (DFT) enhances structural validation .

Q. What in vitro models are suitable for initial toxicity screening of this compound?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK293, HepG2) for cytotoxicity assays (MTT, CCK-8). Dose-response curves (0–100 µM, 24–72 hr exposure) and IC50_{50} calculations are critical. Include positive controls (e.g., 4-NQO, a structurally related carcinogen ) to benchmark toxicity. Ensure replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of this compound be resolved?

  • Methodological Answer : Contradictions may arise from differences in experimental models (e.g., murine vs. human cell lines) or exposure protocols. To resolve this:

  • Standardize Variables : Fix dosage (e.g., 50 µg/mL in drinking water), exposure duration (e.g., 16–28 weeks ), and genetic background (e.g., C57BL/6 mice).
  • Mechanistic Studies : Use RNA-seq or PCR arrays to identify differential gene expression (e.g., proto-oncogenes) across models.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity .

Q. What strategies optimize the stability of this compound in long-term studies?

  • Methodological Answer : Stability is pH- and temperature-dependent. Strategies include:

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Solvent Selection : Use aprotic solvents (e.g., DMSO) for stock solutions to minimize hydrolysis.
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (e.g., EDTA) if metal-ion catalyzed degradation is suspected. Monitor stability via UPLC-PDA at baseline and intervals (e.g., 1, 3, 6 months) .

Q. How to design experiments to elucidate the metabolic pathways of this compound?

  • Methodological Answer :

  • In Vivo Models : Administer 14C^{14}C-labeled compound to rodents; collect plasma, urine, and feces over 24–72 hr. Extract metabolites using SPE cartridges and analyze via LC-MS/MS.
  • In Vitro Systems : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites.
  • Data Interpretation : Use software (e.g., MetaboLynx) to map metabolic networks and compare with known quinoline N-oxide pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical assay protocols (e.g., cell density, serum concentration).
  • Purity Verification : Re-test the compound using orthogonal methods (e.g., NMR, HPLC) to rule out batch variability.
  • Contextual Factors : Account for differences in cell passage number, endotoxin levels, or solvent effects (e.g., DMSO toxicity above 0.1%). Publish raw data and statistical scripts to enable transparency .

Experimental Design Guidelines

Q. What criteria define a robust research question for mechanistic studies on this compound?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., LC-MS, animal facilities).
  • Novel : Focus on understudied targets (e.g., SLC39A5 zinc transporters in carcinogenesis ).
  • Ethical : Follow institutional guidelines for animal studies (IACUC approval).
  • Relevant : Link findings to broader toxicological or pharmacological contexts (e.g., comparative analysis with 4-NQO ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.